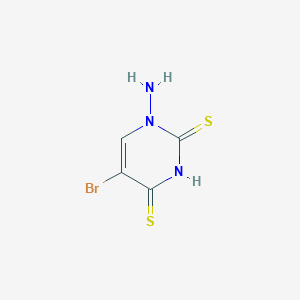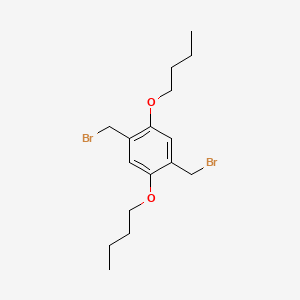
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene is a chemical compound with the molecular formula C16H24Br2O2 It is characterized by the presence of two bromomethyl groups and two butoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene typically involves the bromination of 1,4-dibutoxybenzene. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
C6H4(OCH2CH2CH2CH3)2+2Br2→C6H4(CH2Br)2(OCH2CH2CH2CH3)2
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts or reagents like palladium on carbon or sodium borohydride.
Scientific Research Applications
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound can be used in the study of biochemical pathways and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,4-Dibutoxy-2,5-bis(bromomethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1,4-Dibutoxy-2,5-bis(bromomethyl)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar structure but with bromine atoms instead of butoxy groups.
1,4-Dimethoxy-2,5-bis(bromomethyl)benzene: Contains methoxy groups instead of butoxy groups.
1,4-Diethoxy-2,5-bis(bromomethyl)benzene: Contains ethoxy groups instead of butoxy groups.
The uniqueness of this compound lies in its specific combination of butoxy and bromomethyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
295806-73-4 |
|---|---|
Molecular Formula |
C16H24Br2O2 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)-2,5-dibutoxybenzene |
InChI |
InChI=1S/C16H24Br2O2/c1-3-5-7-19-15-9-14(12-18)16(10-13(15)11-17)20-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
BUVBOWIHOSQPQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1CBr)OCCCC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


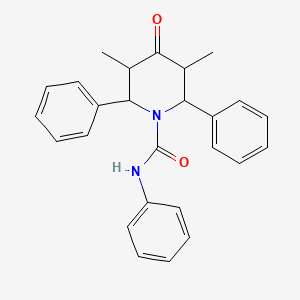
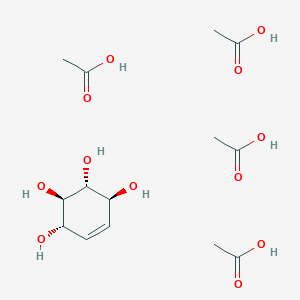
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
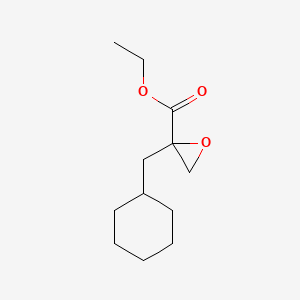
![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
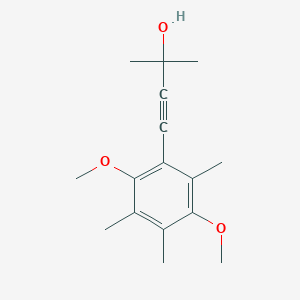
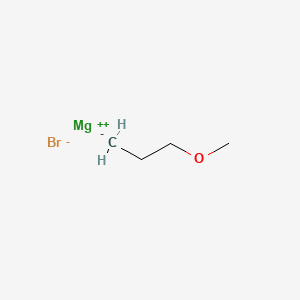
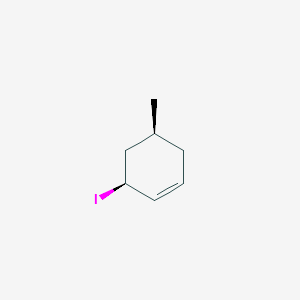
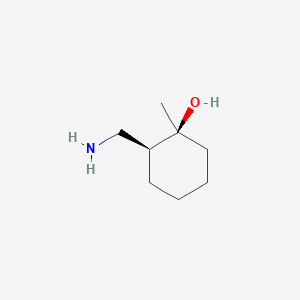
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
